![molecular formula C21H21FN4O3 B2822630 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775357-55-5](/img/structure/B2822630.png)
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazole, piperidine, and phenyl groups . 1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. Piperidines are six-membered rings with one nitrogen atom. Phenyl groups are a functional group that consists of a six-membered aromatic ring, minus a hydrogen, allowing it to bond to other atoms and molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely show the interconnected rings of the piperidine and 1,2,4-triazole, with the phenyl and fluorophenoxy groups attached. Unfortunately, without more specific information or an existing study to reference, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom could influence its reactivity and other properties .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
- The biologically active derivatives of 1,2,4-triazoles, which include compounds structurally related to 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and structurally characterized. These structures exhibit various intermolecular interactions critical for molecular packing in crystalline solids, such as C-H…F, C-H…S, and C-H…N interactions, which were analyzed using computational methods including PIXEL and Hirshfeld analysis (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2017).
Antagonist Activity in Serotonin Receptors
- Derivatives of 1,2,4-triazoles, similar in structure to the compound , have shown potential as 5-HT2 (serotonin) receptor antagonists. These compounds, including those with piperidine groups, demonstrated significant antagonist activity, indicating their potential in neurological and psychiatric applications (Watanabe, Y., Usui, H., Kobayashi, S., Yoshiwara, H., Shibano, T., Tanaka, T., Morishima, Y., Yasuoka, M., & Kanao, M., 1992).
EGFR Inhibitor for Anti-Cancer Properties
- In the context of cancer research, benzimidazole derivatives bearing 1,2,4-triazole have been studied for their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors. These compounds, including structures analogous to the 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibited significant binding affinity and showed promise as anti-cancer agents, particularly through intermolecular hydrogen bonding and molecular docking studies (Karayel, A., 2021).
Fungicidal Applications
- Novel derivatives of 1,2,4-triazole, related to the compound , have been synthesized and shown to exhibit fungicidal activity. These compounds demonstrated effectiveness against various fungi, indicating potential in agricultural or pharmaceutical fungicide development (Mao, H., Song, H., & Shi, D., 2013).
Alpha 1-Adrenoceptor Antagonists
- 5-heteroaryl-substituted analogues of the antipsychotic sertindole, structurally related to the compound in discussion, were synthesized and showed highly selective and potent alpha 1-adrenoceptor antagonist activity. This research indicates potential applications in treating conditions like hypertension or benign prostatic hyperplasia (Balle, T., Perregaard, J., Ramirez, M. T., Larsen, A. K., Søby, K., Liljefors, T., & Andersen, K., 2003).
Mechanism of Action
properties
IUPAC Name |
3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-16-6-8-18(9-7-16)29-14-19(27)25-12-10-15(11-13-25)20-23-24-21(28)26(20)17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBJBTCIIDJADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

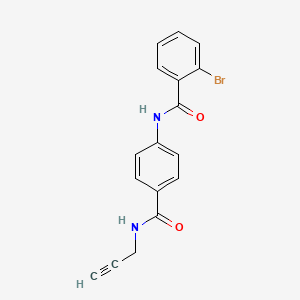
![2-(3-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2822549.png)
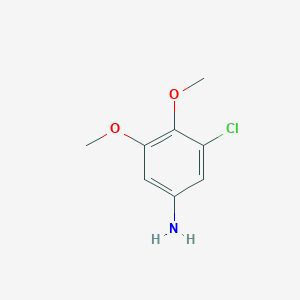
![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)
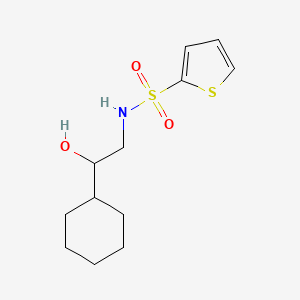
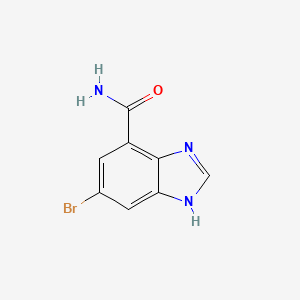
![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)
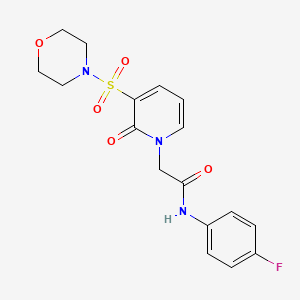

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2822562.png)


![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)
![8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2822570.png)